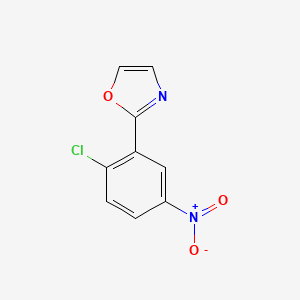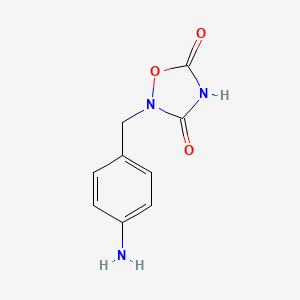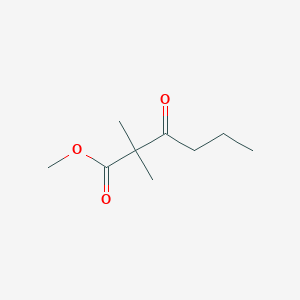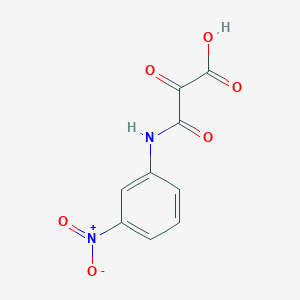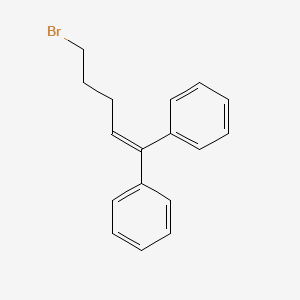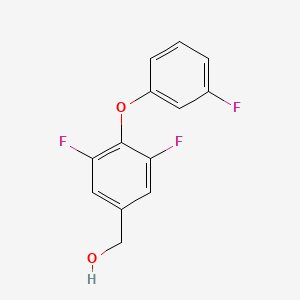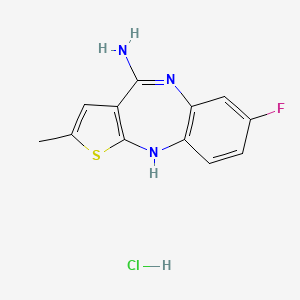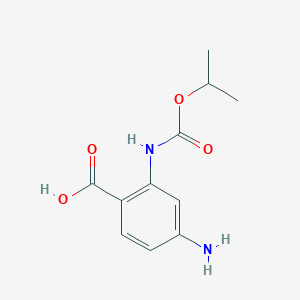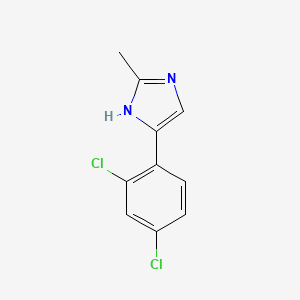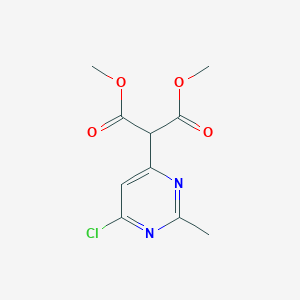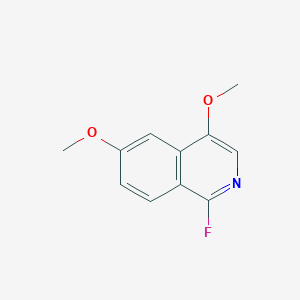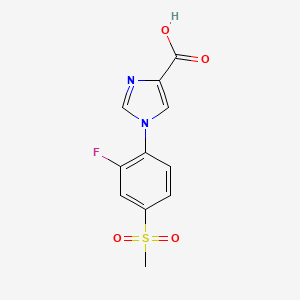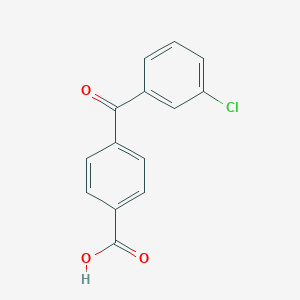![molecular formula C17H16N4O3 B8425136 Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester](/img/structure/B8425136.png)
Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester
描述
Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester is a complex organic compound that features a pyridine ring substituted with a dimethylamino group, an oxadiazole ring, and a benzoic acid methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and substitution reactions to introduce the dimethylamino group.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids.
Coupling of Intermediates: The pyridine and oxadiazole intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
科学研究应用
Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
- **3-(6-Dimethylamino-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-benzoic acid
- **3-(6-Dimethylamino-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-benzoic acid ethyl ester
Uniqueness
The uniqueness of Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
methyl 3-[3-[6-(dimethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]benzoate |
InChI |
InChI=1S/C17H16N4O3/c1-21(2)14-8-7-13(10-18-14)15-19-16(24-20-15)11-5-4-6-12(9-11)17(22)23-3/h4-10H,1-3H3 |
InChI 键 |
CRSPKXBSYPYPTN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
